molecular formula C12H17NO3 B2927639 N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide CAS No. 1788833-03-3

N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide

Cat. No.: B2927639
CAS No.: 1788833-03-3
M. Wt: 223.272
InChI Key: FVMXLUPKSDROOF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide is a synthetic organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. This molecule is characterized by a furan heterocycle, a secondary hydroxy group, and a terminal pent-4-enamide moiety, making it a valuable multifunctional intermediate for chemical synthesis and materials science research . The presence of the furan ring, a common feature in bioactive molecules and functional materials, suggests potential for this compound to serve as a precursor in metallurgy and polymer science. Furthermore, the terminal alkene group (pent-4-enamide) is a reactive handle that can participate in various chemical transformations, including click chemistry reactions such as thiol-ene couplings, which are powerful tools for constructing complex polymer architectures and bioconjugates . This product is sold as a research-grade material. It is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the compound's suitability and compliance with all applicable regulations for their specific intended use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-4-7-11(14)13-9-12(2,15)10-6-5-8-16-10/h3,5-6,8,15H,1,4,7,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMXLUPKSDROOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide with its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Synthesis Yield (if available)
This compound C12H17NO3 ~223.27* 2-(Furan-2-yl)-2-hydroxypropyl Hydroxyl, Furan, Enamide Not reported
N-(tert-butyl)-2-(furan-2-yl)-2-(N-propylacetamido)pent-4-enamide C18H28N2O3 320.21 tert-butyl, N-propylacetamido Tert-butyl, Acetamido, Enamide 77%
2-(2,3-Dihydroxypropyl)-N-(p-tolyl)pent-4-enamide C15H21NO3 263.33 p-Tolyl, 2,3-dihydroxypropyl Dihydroxy, Tolyl, Enamide 67% (post-purification)
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide C12H17NO3 223.27 2-(Furan-2-yl)-2-methoxyethyl Methoxy, Furan, Enamide Not reported

*Molecular weight inferred from structurally similar compounds (e.g., ).

Key Observations:

Substituent Effects: The hydroxypropyl group in the target compound enhances hydrophilicity compared to the methoxyethyl group in its analog (), which is less polar . The dihydroxypropyl substituent in increases polarity, which may improve binding to hydrophilic biological targets .

Synthetic Accessibility :

  • Palladium-catalyzed allylation () and acid-catalyzed cyclization () are viable routes for analogs, though yields vary (67–77%) .
  • The target compound’s synthesis might require protecting-group strategies for the hydroxyl group to prevent side reactions.

Stability and Reactivity

  • Hydroxyl Group : The 2-hydroxypropyl group may undergo oxidation or esterification, necessitating stabilization during synthesis.
  • Furan Ring : Susceptible to electrophilic substitution, which could be exploited for further functionalization.
  • Enamide Conjugation : The α,β-unsaturated amide may react with nucleophiles (e.g., thiols in biological systems), influencing its pharmacokinetics .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of:

  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Hydroxy Group : Engages in hydrogen bonding, influencing interactions with proteins and enzymes.
  • Amide Functional Group : Affects binding affinity and specificity towards molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan moiety and hydroxy group facilitate non-covalent interactions, such as hydrogen bonding, which can modulate enzyme activity. The amide linkage enhances binding properties, allowing the compound to exert its effects on cellular processes.

Biological Activity and Therapeutic Potential

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities, including:

  • Anti-inflammatory Properties : Compounds with furan structures have shown potential in reducing inflammation.
  • Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation.

The specific biological activities of this compound are still under investigation, but its structural features suggest a promising profile for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique attributes of compounds related to this compound:

Compound NameStructural FeaturesUnique Attributes
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamideFuran ring, hydroxy groupMethyl group alters reactivity
5-HydroxymethylfurfuralFuran ring with aldehydeUsed in food chemistry; different reactivity
FurosemideFuran ring, sulfonamideKnown diuretic; distinct pharmacological profile

This compound's unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. Some notable findings include:

  • Interaction Studies : Research indicates that the compound interacts with specific enzymes, potentially inhibiting their activity through competitive inhibition mechanisms.
    • For example, preliminary assays have suggested that similar compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, indicating potential applications in antimicrobial therapies .
  • Antioxidant Activity : Studies involving derivatives have shown varying degrees of antioxidant activity, suggesting that this compound may also possess similar properties. This could be beneficial for developing therapeutic agents targeting oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between pent-4-enoic acid derivatives and the furan-containing amine precursor. A common approach involves activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and reacting it with 2-(furan-2-yl)-2-hydroxypropylamine under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures high purity .
  • Key Considerations : Optimize reaction temperature (20–40°C) to avoid side reactions, and monitor progress using TLC or LC-MS. Structural analogs with similar furan and hydroxypropyl motifs have been synthesized via this route .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the furan ring (δ 6.2–7.4 ppm for furan protons) and hydroxypropyl group (δ 1.2–1.8 ppm for CH₂/CH₃, δ 3.5–4.0 ppm for -OH). The pent-4-enamide moiety shows characteristic vinyl proton signals (δ 5.2–5.8 ppm) and carbonyl resonance (δ 170–175 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). Compare retention times with reference standards .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from conformational isomerism or impurities. Use advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon-proton correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₇NO₃ for the target compound) and rule out adducts .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding if crystalline forms are obtainable .

Q. What strategies are effective for impurity profiling in this compound?

  • Methodological Answer : Impurities may include unreacted precursors, hydrolysis byproducts, or oxidation derivatives. Implement:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions. Analyze degradation products via LC-MS/MS .
  • Stability-Indicating HPLC : Develop a gradient method (e.g., 0.1% TFA in water/acetonitrile) to separate and quantify impurities. Validate using ICH guidelines .

Q. How can substituent effects on biological activity be systematically studied?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified furan substituents (e.g., bromo, nitro) or varying hydroxypropyl chain lengths. Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using in vitro assays .
  • Computational Modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities. Compare results with experimental IC₅₀ values .

Q. What experimental designs are optimal for studying metabolic stability?

  • Methodological Answer :

  • In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS to calculate half-life (t₁/₂) .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites. Focus on hydroxylation (CYP450-mediated) or glutathione adducts .

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